molecular formula C16H23ClN2O B2763907 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946209-92-3

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2763907
CAS No.: 946209-92-3
M. Wt: 294.82
InChI Key: USWDHLYZERHJDA-UHFFFAOYSA-N
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Description

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a 4-chloro substituent and a piperidine ring attached via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-aminomethylpiperidine.

    Reaction: The 4-aminomethylpiperidine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide
  • 4-chloro-N-((1-ethylpiperidin-4-yl)methyl)benzamide
  • 4-chloro-N-((1-propylpiperidin-4-yl)methyl)benzamide

Uniqueness

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the presence of the isopropyl group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-12(2)19-9-7-13(8-10-19)11-18-16(20)14-3-5-15(17)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWDHLYZERHJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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